molecular formula C9H16O3 B7881808 2-Propyloxane-3-carboxylic acid

2-Propyloxane-3-carboxylic acid

Cat. No.: B7881808
M. Wt: 172.22 g/mol
InChI Key: LWUQWJZGJKLMOG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Carboxylic acids, including 2-Propyloxane-3-carboxylic acid, can be synthesized through various methods:

Industrial Production Methods

Industrial production of carboxylic acids often involves the oxidation of hydrocarbons or the fermentation of biomass

Chemical Reactions Analysis

Types of Reactions

2-Propyloxane-3-carboxylic acid, like other carboxylic acids, undergoes several types of reactions:

Common Reagents and Conditions

Major Products

    Esters: Formed by reacting with alcohols

    Amides: Formed by reacting with amines

    Anhydrides: Formed by reacting with another carboxylic acid

Scientific Research Applications

2-Propyloxane-3-carboxylic acid is used primarily in proteomics research . Its applications include:

Mechanism of Action

The specific mechanism of action for 2-Propyloxane-3-carboxylic acid is not well-documented. as a carboxylic acid, it likely interacts with biological molecules through its carboxyl group, participating in hydrogen bonding and ionic interactions. These interactions can influence enzyme activity and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Propyloxane-3-carboxylic acid is unique due to its propyloxane ring structure, which differentiates it from simpler carboxylic acids. This unique structure may confer specific properties and reactivity that are valuable in specialized research applications.

Properties

IUPAC Name

2-propyloxane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-2-4-8-7(9(10)11)5-3-6-12-8/h7-8H,2-6H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWUQWJZGJKLMOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1C(CCCO1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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